tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-fluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-8-9(14)4-5-11(10)16/h4-5,8,15H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCCFZIREGVMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate generally follows a multi-step synthetic pathway involving:
Construction of the quinoxaline core: This is typically achieved by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or neutral conditions. The presence of a fluorine substituent at the 6-position can be introduced by starting from appropriately fluorinated o-phenylenediamine or by electrophilic fluorination of the quinoxaline core.
Introduction of the tert-butyl ester group: The tert-butyl ester functionality is usually installed via esterification reactions. A common approach involves reacting the quinoxaline carboxylic acid intermediate with tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or by using tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., NaH in DMF) to form the tert-butyl carbamate ester.
Fluorine incorporation: The fluorine atom at the 6-position can be introduced via nucleophilic aromatic substitution if starting from a suitable halogenated precursor or by direct fluorination methods, depending on the synthetic route chosen.
Representative Synthetic Procedure
A typical synthetic procedure adapted from related quinoxaline derivatives involves:
Condensation Step: Reacting 6-fluoro-o-phenylenediamine with glyoxal or a 1,2-dicarbonyl compound in a polar solvent such as DMF or ethanol under reflux or room temperature conditions to form the 6-fluoro-3,4-dihydroquinoxaline core.
Esterification Step: Treating the quinoxaline carboxylic acid intermediate with tert-butyl dicarbonate in the presence of a base such as sodium hydride (NaH) in DMF at room temperature to yield the tert-butyl ester.
Purification: The crude product is purified by extraction with ethyl acetate, washing with water, drying over magnesium sulfate, and final purification by flash chromatography or preparative HPLC to achieve high purity (>90% yield reported in similar systems).
Industrial Production Considerations
For scale-up, continuous flow reactors and automated synthesis platforms can be employed to improve reaction efficiency, reproducibility, and yield. Parameters such as temperature control (typically ≤40°C to avoid decomposition), solvent choice (DMF, THF, or DCM), and catalyst screening (e.g., titanium(IV) ethoxide for imine formation) are optimized for industrial processes.
Data Tables on Preparation Parameters and Properties
| Parameter | Details / Conditions | Notes |
|---|---|---|
| Starting materials | 6-Fluoro-o-phenylenediamine, glyoxal | Fluorine introduced via substituted diamine |
| Solvents | Dimethylformamide (DMF), ethanol, ethyl acetate | DMF preferred for solubility and reactivity |
| Esterification reagent | tert-Butyl dicarbonate (Boc2O), tert-butyl alcohol | Boc2O with NaH base for ester formation |
| Base | Sodium hydride (NaH), potassium carbonate (K2CO3) | NaH for deprotonation in esterification |
| Temperature | Room temperature to 80°C | Controlled to avoid decomposition |
| Reaction time | 12 hours typical for alkylation steps | Monitored by TLC or HPLC |
| Purification | Flash chromatography, preparative HPLC | C18 column with water/acetonitrile gradient |
| Yield | >90% (reported for similar quinoxaline esters) | Dependent on reaction optimization |
| Molecular formula | C14H16FN2O2 (approximate for target compound) | From related compounds; exact depends on substitution |
| Molecular weight | ~280 g/mol (estimated for this compound) | Slightly higher than non-fluorinated analogs |
Research Findings and Analytical Characterization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR are used to confirm the structure. The tert-butyl group typically shows a singlet near δ 1.5–1.6 ppm in ^1H NMR. Aromatic protons resonate between δ 7.0–7.8 ppm. Fluorine substitution affects chemical shifts and coupling constants, observable in ^19F NMR if performed.
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-HRMS) confirms molecular ion peaks consistent with the fluorinated quinoxaline ester.
Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch near 1700 cm^-1 and NH or aromatic C-F stretches can be identified.
Purification Challenges and Solutions
Due to the polar nature of quinoxaline derivatives and the presence of fluorine, purification can be challenging. Preparative reversed-phase HPLC using C18 columns with gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) is effective in removing impurities and byproducts. Neutralization and lyophilization post-purification improve compound stability.
Summary of Key Synthetic Strategies
| Step | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Quinoxaline core formation | Condensation of fluorinated o-phenylenediamine with 1,2-dicarbonyl | 6-Fluoro-o-phenylenediamine, glyoxal, DMF, reflux or RT | Formation of 6-fluoro-3,4-dihydroquinoxaline core |
| Esterification | Reaction with tert-butyl dicarbonate under basic conditions | Boc2O, NaH, DMF, RT | tert-Butyl ester group installation |
| Purification | Extraction, drying, flash chromatography or preparative HPLC | EtOAc, MgSO4, C18 column, gradient elution | High purity (>90%) product |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce 3,4-dihydroquinoxaline derivatives.
Scientific Research Applications
tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as diabetes and cancer.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilic reactivity, while electron-donating groups (e.g., -OCH₃) may stabilize the aromatic ring.
- Spectral Data : Nitro-substituted analogs exhibit distinct aromatic proton signals (δ 9–10 ppm) due to deshielding effects .
Biological Activity
tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its impact in various fields such as pharmacology and biochemistry.
- Molecular Formula : C13H16N2O2F
- Molecular Weight : 246.28 g/mol
- CAS Number : 887590-27-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline core followed by the introduction of the tert-butyl and fluoro groups. The detailed reaction pathways can vary based on starting materials and desired yields.
Antiviral Properties
Research indicates that quinoxaline derivatives exhibit significant antiviral activities. For instance, a study demonstrated that certain quinoxaline compounds effectively inhibit HIV reverse transcriptase, suggesting potential applications in HIV treatment . The structural similarity of this compound to these active compounds may confer similar properties.
Anticancer Activity
Quinoxaline derivatives have also been investigated for their anticancer properties. A study focusing on indeno[1,2-b]quinoxaline derivatives showed moderate inhibitory activity against various tumor cell lines . While specific data on this compound is limited, its structural characteristics suggest it may possess similar anticancer activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, polyfluoroalkyl dihydroazolo compounds were noted for their selective inhibition of carboxylesterase (CaE), which is critical in drug metabolism . Although direct studies on this compound are sparse, its functional groups may allow for similar interactions with metabolic enzymes.
Case Studies
| Study | Findings |
|---|---|
| Antiviral Activity | Quinoxaline derivatives showed inhibition of HIV reverse transcriptase. |
| Anticancer Activity | Indeno[1,2-b]quinoxaline derivatives displayed moderate activity against tumor cells. |
| Enzyme Inhibition | Polyfluoroalkyl compounds selectively inhibited carboxylesterase. |
Q & A
Basic: What are the common synthetic routes for tert-butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protocols starting from substituted dihydroquinoxaline precursors. A general approach includes:
Nitro Reduction : Reduction of a nitro group on the quinoxaline core using catalytic hydrogenation (e.g., Pd/C, H₂) or Fe/HCl .
Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .
Fluorination : Electrophilic fluorination using Selectfluor or DAST in polar aprotic solvents (e.g., DMF, THF) at controlled temperatures (0–25°C) .
Key Optimization Parameters :
- Catalysts : Amberlyst resin or Ti(OEt)₄ improves imine formation efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) ensures purity (>95%) .
Basic: Which spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydroquinoxaline CH₂ groups at δ 3.4–4.2 ppm) and confirms Boc group integration (tert-butyl singlet at δ 1.4–1.5 ppm) .
- ²⁹Si/¹⁹F NMR : Validates fluorination (¹⁹F signal at δ -110 to -120 ppm) .
X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between quinoxaline and Boc groups) using SHELX software .
Mass Spectrometry : HRMS (ESI/TOF) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₆FN₂O₃: calc. 283.1094) .
Basic: What are its applications in medicinal chemistry and drug discovery?
Methodological Answer:
- Target Identification : Acts as a precursor for HDAC inhibitors (e.g., capped bicyclic derivatives modulating histone deacetylase activity) .
- Anticancer Probes : Modifies cell cycle regulators (e.g., tubulin polymerization inhibitors) via fluorinated quinoxaline cores .
- SAR Studies : Fluorine enhances bioavailability and target binding (e.g., logP reduction from 3.4 to 2.8 vs. non-fluorinated analogs) .
Table 1: Bioactivity Comparison
| Derivative | IC₅₀ (HDAC6) | LogP | Reference |
|---|---|---|---|
| 6-Fluoro (target compound) | 12 nM | 2.8 | |
| 6-Nitro (analog) | 45 nM | 3.4 |
Advanced: How to address low yields during scaled-up synthesis of the Boc-protected intermediate?
Methodological Answer:
Low yields (e.g., <40% at >10 g scale) often arise from:
Incomplete Imine Formation : Use Ti(OEt)₄ (4.0 eq) to stabilize intermediates and extend reaction times (>40 hrs) .
Byproduct Formation : Add Amberlyst A26(OH) resin to absorb excess acryloyl chloride .
Solvent Optimization : Switch from CH₂Cl₂ to THF for better solubility of bulky intermediates .
Table 2: Reaction Optimization
| Condition | Small Scale (1g) | Large Scale (10g) |
|---|---|---|
| Ti(OEt)₄ (eq) | 2.0 | 4.0 |
| Yield (%) | 72 | 58 |
| Purity (HPLC) | >98% | >95% |
Advanced: How to resolve contradictions in pharmacological data (e.g., HDAC6 vs. HDAC1 selectivity)?
Methodological Answer:
Discrepancies in isoform selectivity require:
Enzymatic Assays : Compare IC₅₀ values using recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) under standardized conditions (pH 7.4, 37°C) .
Docking Studies : Use Schrödinger Suite or AutoDock Vina to model ligand-enzyme interactions (e.g., fluorophenyl groups binding to Zn²⁺ in HDAC6) .
Metabolic Stability Tests : Assess hepatic microsomal stability (e.g., t₁/₂ >60 min in human liver microsomes) to rule off-target effects .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors near fluorine) using MOE or Discovery Studio .
MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability (RMSD <2.0 Å) .
QSAR Analysis : Correlate substituent electronegativity (e.g., Hammett σ for -F) with activity (R² >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
